Cas no 2228276-17-1 (4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 2228276-17-1
- EN300-1906516
- 4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine
- 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine
-
- インチ: 1S/C9H11BrFN/c1-9(2,6-10)7-3-4-12-5-8(7)11/h3-5H,6H2,1-2H3
- InChIKey: UIJOTDRCXOWRNW-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)(C)C1C=CN=CC=1F
計算された属性
- せいみつぶんしりょう: 231.00589g/mol
- どういたいしつりょう: 231.00589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 12.9Ų
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906516-0.05g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.05g |
$1140.0 | 2023-05-23 | ||
Enamine | EN300-1906516-5.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 5g |
$3935.0 | 2023-05-23 | ||
Enamine | EN300-1906516-10.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 10g |
$5837.0 | 2023-05-23 | ||
Enamine | EN300-1906516-0.1g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.1g |
$1195.0 | 2023-05-23 | ||
Enamine | EN300-1906516-0.5g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.5g |
$1302.0 | 2023-05-23 | ||
Enamine | EN300-1906516-0.25g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 0.25g |
$1249.0 | 2023-05-23 | ||
Enamine | EN300-1906516-2.5g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 2.5g |
$2660.0 | 2023-05-23 | ||
Enamine | EN300-1906516-1.0g |
4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |
2228276-17-1 | 1g |
$1357.0 | 2023-05-23 |
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridineに関する追加情報
Professional Introduction to 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine (CAS No. 2228276-17-1)
4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine, identified by its CAS number 2228276-17-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the class of fluorinated pyridines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 1-bromo-2-methylpropan-2-yl side chain and a fluorine atom at the 3-position of the pyridine ring, contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine have been extensively studied in recent years. The introduction of fluorine atoms into heterocyclic compounds, such as pyridines, is known to enhance their metabolic stability and binding affinity to biological targets. This has made fluorinated pyridines valuable scaffolds for the design of novel therapeutic agents. The specific substitution pattern in 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine not only influences its electronic properties but also its interaction with biological molecules.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of small-molecule drugs. For instance, studies have demonstrated that the incorporation of fluorine atoms can improve the pharmacokinetic profiles of drug candidates by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. The 1-bromo-2-methylpropan-2-yl group in 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine serves as a versatile handle for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties.
In the context of drug discovery, 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine has been utilized as an intermediate in the synthesis of more complex molecules. Its reactivity towards various nucleophiles makes it a valuable building block for constructing diverse pharmacophores. Researchers have leveraged this compound to develop inhibitors targeting enzymes involved in critical biological pathways, such as kinases and proteases. The fluorine atom at the 3-position of the pyridine ring enhances the binding affinity of these inhibitors by participating in hydrogen bonding and van der Waals interactions with the target proteins.
The growing interest in fluorinated pyridines has also spurred innovation in synthetic methodologies. New catalytic approaches have been developed to facilitate the introduction of fluorine atoms into pyridine derivatives with high efficiency and selectivity. These methods have enabled the preparation of complex fluorinated pyridines, including 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine, under mild conditions that preserve functional group integrity. Such advancements are crucial for accelerating the discovery and development of novel therapeutics.
The biological activity of 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine has been explored in various preclinical studies. Initial investigations have revealed promising results in terms of its interaction with specific biological targets. For example, studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases and cancer. The precise structural features of the molecule contribute to its ability to modulate these enzymatic activities, making it a potential lead compound for further optimization.
The role of computational chemistry in understanding the behavior of 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and help guide the design of more effective derivatives. By integrating experimental data with computational predictions, researchers can refine their understanding of this compound's potential as a therapeutic agent.
The future prospects for 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine are exciting, given its unique structural features and potential applications. Ongoing research aims to expand its utility by exploring new synthetic routes and evaluating its efficacy in vivo. As our understanding of fluorinated pyridines continues to grow, compounds like 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine are expected to play a pivotal role in shaping the next generation of pharmaceuticals.
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